isoCA-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

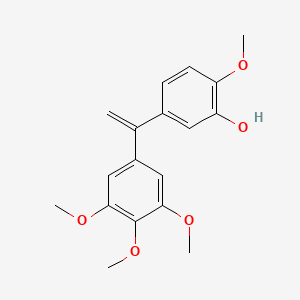

isoCA-4 is a synthetic derivative of combretastatin A4, a naturally occurring compound isolated from the African willow tree, Combretum caffrum . It is known for its potent antitubulin activity, which makes it a promising candidate for cancer treatment . The compound has a 1,1-diarylethylene scaffold, which is a structural isomer of the natural Z-combretastatins .

準備方法

isoCA-4 can be synthesized through various synthetic routes. One common method involves the use of an appropriate alcohol in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent, which activates carboxylic acid and initiates the addition of alcohol . Another method involves the esterification of combretastatin A4 derivatives . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

isoCA-4 undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

Esterification: As mentioned earlier, esterification involves the use of alcohols and coupling agents like DCC.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学的研究の応用

Therapeutic Potential

IsoCA-4 has shown promise in several therapeutic contexts:

Cancer Treatment

This compound's primary application is in oncology, where it is being explored for its efficacy against various tumors:

- Colon Cancer : The combination of this compound with gemcitabine (SQ-gem/isoCA-4 nanoparticles) has demonstrated significant antitumor effects in xenograft models of human colon carcinoma, achieving up to 93% tumor growth inhibition .

- Glioblastoma : Research indicates that this compound derivatives may effectively cross the blood-brain barrier, suggesting potential applications in treating glioblastoma and other central nervous system tumors .

Nanoparticle Formulations

Recent studies have focused on formulating this compound into nanoparticles to enhance its delivery and efficacy:

- Squalenoyl Nanocomposites : The incorporation of this compound into squalenoyl nanocomposites has improved drug stability and cellular uptake, leading to better therapeutic outcomes compared to free drug formulations .

Comparative Efficacy

A comparative analysis of this compound with its parent compound CA-4 reveals several advantages:

| Compound | IC50 (nM) | Stability | Apoptosis Induction | Anti-Angiogenic Activity |

|---|---|---|---|---|

| CA-4 | 7 | Low | Moderate | Yes |

| This compound | 8 | High | High | Yes |

This compound exhibits similar antiproliferative activity as CA-4 but with significantly improved stability and lower metabolic degradation rates in human liver microsomal fractions (<5% compared to CA-4) .

Case Study 1: SQ-gem/isoCA-4 Nanoparticles

In a study evaluating the SQ-gem/isoCA-4 nanoparticles, researchers found that these formulations not only enhanced the delivery of gemcitabine but also significantly improved the overall cytotoxicity against colon cancer cells. The nanoparticles showed superior intracellular distribution and prolonged half-life in biological media compared to traditional formulations .

Case Study 2: Cyclic Bridged Analogues

Research on cyclic bridged analogues of this compound has highlighted their potential as effective anti-tumor agents with reduced toxicity profiles. These modifications have been designed to maintain high activity while addressing concerns related to safety and side effects associated with traditional chemotherapy .

作用機序

isoCA-4 exerts its effects by binding to the colchicine binding site on tubulin, a protein that is essential for microtubule formation . This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics. As a result, cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . The compound also affects the vascularization of tumors, causing central necrosis and reducing tumor growth .

類似化合物との比較

isoCA-4 is structurally similar to other combretastatins, such as combretastatin A4 and its derivatives . it has unique properties that make it a promising candidate for cancer treatment. Unlike natural combretastatins, isocombretastatin A4 is easier to synthesize and has improved chemical and metabolic stability . Other similar compounds include:

Combretastatin A4: A natural compound with potent antitubulin activity.

Combretastatin A4 phosphate: A water-soluble prodrug that is rapidly metabolized to combretastatin A4 in the body.

Colchicine: A well-known microtubule-targeting agent with a similar mechanism of action.

特性

CAS番号 |

1067880-31-2 |

|---|---|

分子式 |

C18H20O5 |

分子量 |

316.3 g/mol |

IUPAC名 |

2-methoxy-5-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C18H20O5/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(23-5)17(10-13)22-4/h6-10,19H,1H2,2-5H3 |

InChIキー |

CNGKIRSNRQSORA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)O |

正規SMILES |

COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。